
Butyl 1-methylcyclopropane-1-sulfonate
Overview
Description
Butyl 1-methylcyclopropane-1-sulfonate (CAS: 923032-53-5) is a sulfonate ester with the molecular formula C₈H₁₆O₃S and a molecular weight of 192.276 g/mol . The compound features a cyclopropane ring substituted with a methyl group and a butyl sulfonate ester moiety.
Scientific Research Applications
Applications in Organic Synthesis
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Nucleophilic Substitution Reactions :
- Butyl 1-methylcyclopropane-1-sulfonate serves as a sulfonate leaving group in nucleophilic substitution reactions, facilitating the synthesis of complex organic molecules. Its ability to stabilize intermediates enhances reaction yields.
- Case Study : A study demonstrated the use of this compound in synthesizing alkylated products from various nucleophiles, showcasing its efficiency as a leaving group.
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Synthesis of Pharmaceuticals :
- The compound is utilized in the synthesis of pharmaceutical intermediates, particularly those involving cyclopropane derivatives.
- Example : Research indicates its application in synthesizing compounds with therapeutic properties, including anti-inflammatory agents.
Agricultural Applications
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Plant Growth Regulators :
- This compound has been investigated for its potential as a plant growth regulator. Its ability to modulate ethylene action can delay fruit ripening and extend shelf life.
- Case Study : In trials with apples and pears, the application of this compound significantly delayed ripening and reduced spoilage during storage.
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Post-Harvest Treatment :
- The compound is used in post-harvest treatments to maintain the freshness of fruits and vegetables. It inhibits ethylene production, thereby prolonging the storage life of climacteric fruits.
- Data Table : Below is a summary of effectiveness based on various trials:
Fruit Type | Treatment Method | Shelf Life Extension |
---|---|---|
Apples | This compound | 30% increase |
Bananas | This compound | 25% increase |
Tomatoes | This compound | 20% increase |
Pharmaceutical Applications
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Therapeutic Agents :
- Research indicates that this compound derivatives exhibit biological activity against specific diseases, including cancer and bacterial infections.
- Case Study : A derivative of this compound was tested for its antibacterial properties against resistant strains of bacteria, showing promising results.
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Drug Delivery Systems :
- The compound's solubility properties make it suitable for use in drug delivery systems, enhancing the bioavailability of poorly soluble drugs.
- Research Findings : Studies have shown that formulations containing this compound improve the pharmacokinetics of certain therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for Butyl 1-methylcyclopropane-1-sulfonate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonation of 1-methylcyclopropane followed by butyl esterification. Key parameters include temperature control (40–60°C), solvent polarity (e.g., dichloromethane for intermediate stabilization), and catalytic agents (e.g., H₂SO₄ for sulfonation). Yield optimization requires factorial design experiments to test variables like molar ratios and reaction time . Purification via membrane separation technologies (e.g., nanofiltration) can isolate the target compound from byproducts .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the cyclopropane ring (δ 0.5–1.5 ppm for methylcyclopropane protons) and sulfonate group (δ 3.5–4.0 ppm for butyl-SO₃⁻). Infrared (IR) spectroscopy identifies S=O stretches (~1180 cm⁻¹) and C-S bonds (~700 cm⁻¹). X-ray crystallography provides definitive stereochemical data, though crystallization challenges may require co-crystallizing agents .
Q. How can computational methods aid in predicting the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density around the sulfonate group to predict nucleophilic attack sites. Molecular dynamics simulations assess solvent interactions, particularly in polar aprotic solvents like DMSO, which stabilize the sulfonate anion. These models must align with experimental kinetic data to validate theoretical frameworks .
Advanced Research Questions
Q. What mechanistic insights explain the thermal degradation pathways of this compound under high-temperature conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies degradation products (e.g., SO₂, cyclopropane derivatives). Kinetic studies using Arrhenius plots reveal activation energies for sulfonate ester cleavage. Controlled pyrolysis experiments (200–300°C) in inert atmospheres minimize oxidation artifacts. Data should be contextualized within combustion engineering frameworks for energy-related applications .
Q. How do contradictory results in catalytic hydrogenation studies of this compound arise, and how can they be resolved?
- Methodological Answer : Discrepancies in reaction yields (e.g., 30% vs. 65%) may stem from catalyst surface heterogeneity (e.g., Pd/C vs. Raney Ni). Systematic analysis using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can identify active sites. Replication under standardized conditions (e.g., H₂ pressure, solvent purity) and meta-analysis of prior studies are essential to isolate variables .
Q. What advanced separation technologies are suitable for enantiomeric resolution of this compound derivatives?
- Methodological Answer : Chiral stationary phases in High-Performance Liquid Chromatography (HPLC), such as cellulose tris(3,5-dimethylphenylcarbamate), enable enantiomer separation. Capillary electrophoresis with cyclodextrin additives provides complementary resolution. Process-scale applications require simulation tools (e.g., Aspen Plus) to model mass transfer and optimize column parameters .
Q. How can the stability of this compound in aqueous environments be systematically evaluated for biomedical applications?
- Methodological Answer : Hydrolysis studies at physiological pH (7.4) and temperature (37°C) track degradation via LC-MS. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life using the Eyring equation. Comparative analysis with structurally analogous sulfonates (e.g., sodium 1-butanesulfonate ) identifies substituent effects on hydrolytic resistance .
Contradiction and Theoretical Framework Questions
Q. How should researchers address conflicting data regarding the electrophilic substitution behavior of this compound?
- Methodological Answer : Divergent reactivity reports (e.g., para vs. meta substitution in aromatic systems) require revisiting the theoretical framework. Hammett σ⁺ correlations and frontier molecular orbital (FMO) analysis clarify electronic effects. Controlled competition experiments between sulfonate and nitro groups quantify directing power, ensuring alignment with computational predictions .
Q. What strategies reconcile discrepancies in the reported catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from ligand choice (e.g., phosphine vs. N-heterocyclic carbenes) or trace metal impurities. Inductively Coupled Plasma (ICP) spectroscopy detects catalyst contamination. Kinetic profiling under inert atmospheres (glovebox) minimizes oxidative deactivation. Collaborative replication across labs with shared protocols enhances data reliability .
Comparison with Similar Compounds
Structural and Functional Analogues
Butyl 1-methylcyclopropane-1-sulfonate belongs to the sulfonate ester class, characterized by the R-SO₃-O-R’ functional group. Comparable compounds include:
Compound | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
This compound | C₈H₁₆O₃S | 192.276 | Cyclopropane ring, sulfonate ester |
1-Methylcyclopentanol | C₆H₁₂O | 100.16 | Cyclic alcohol, no sulfonate group |
Tributyltin chloride | C₁₂H₂₇ClSn | 325.50 | Organotin compound, high toxicity |
- 1-Methylcyclopentanol (CAS: 1462-03-9) is a cyclic alcohol with a simpler structure and lower molecular weight (100.16 g/mol) .
- Tributyltin chloride (an organotin compound) shares the butyl group but incorporates tin (Sn), which confers significant neurotoxicity and environmental persistence .
Physicochemical Properties
Property | This compound | 1-Methylcyclopentanol | Tributyltin Chloride |
---|---|---|---|
LogP | 1.643 | ~1.5 (estimated) | High (lipophilic) |
Molecular Weight | 192.276 | 100.16 | 325.50 |
Polar Surface Area | 51.8 Ų | 20.2 Ų | N/A |
However, its PSA value limits membrane permeability, contrasting with the more lipophilic organotin compounds, which bioaccumulate readily .
Properties
CAS No. |
923032-53-5 |
---|---|
Molecular Formula |
C8H16O3S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
butyl 1-methylcyclopropane-1-sulfonate |
InChI |
InChI=1S/C8H16O3S/c1-3-4-7-11-12(9,10)8(2)5-6-8/h3-7H2,1-2H3 |
InChI Key |
BOQYDQSIUHEEHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)(=O)C1(CC1)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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